8-Amino-4-hydroxyquinoline-3-carboxylic acid
Description
Contextual Positioning of 8-Amino-4-hydroxyquinoline-3-carboxylic Acid within Quinoline (B57606) Chemistry
The compound this compound is a multi-functionalized quinoline derivative. Its chemical character is defined by the interplay of its three distinct substituents: an amino group at position 8, a hydroxyl group at position 4, and a carboxylic acid group at position 3.
8-Amino Group: The presence of an amino group at the C8 position is a well-known feature in several biologically active molecules. 8-Aminoquinolines have historically been a significant class of antimalarial compounds. nih.govwho.intnih.gov The lone pair of electrons on the nitrogen atom can influence the aromatic system's electron density and participate in hydrogen bonding and coordination with metal ions. wikipedia.org
4-Hydroxy Group: The hydroxyl group at the C4 position often leads to tautomerism, where the compound can exist in equilibrium with its 4-oxo form (a quinolone). This functionality is crucial in the development of quinolone antibiotics. nih.gov The hydroxyl group can also act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions. The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives often involves the cyclization of substituted anilines with malonic acid derivatives. chemicalbook.comchemicalbook.comgoogle.com
3-Carboxylic Acid Group: A carboxylic acid group at the C3 position significantly impacts the molecule's acidity and potential for forming salts and esters. This group is a key structural feature in quinoline-3-carboxylic acids, which have been investigated for a range of biological activities. The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline (B1666331), which was a by-product in chloroquine (B1663885) synthesis, led to the development of fluoroquinolone antibiotics. nih.gov
The combination of these three functional groups on a single quinoline scaffold suggests a complex chemical profile with potential for a wide range of chemical transformations and biological interactions. While specific research on this compound is not extensively documented in publicly available literature, its structural components are well-studied in other contexts.
Below is a table summarizing the key properties of a closely related compound, 8-Aminoquinoline-4-carboxylic acid, as detailed in the PubChem database. nih.gov
| Property | Value |
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 8-aminoquinoline-4-carboxylic acid |
| CAS Number | 121689-23-4 |
Historical Perspectives and Early Research Directions in Quinolinecarboxylic Acids
The history of quinoline chemistry dates back to 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. wikipedia.org The late 19th century saw a surge in the discovery of synthetic routes to quinolines, with many of the classical methods still in use today being developed within a 14-year period. organicreactions.org These include the Combes quinoline synthesis (1888) and the Friedländer synthesis (1882). wikipedia.orgorganicreactions.org
Early research into quinolinecarboxylic acids was closely tied to the study of natural products and the development of synthetic dyes. The investigation of cinchona alkaloids, such as quinine, which contain a quinoline core, was a major driver in the field and led to the discovery of their antimalarial properties. globalresearchonline.net The development of synthetic quinoline-containing antimalarials, like chloroquine and primaquine, in the 1940s marked a significant milestone in medicine. globalresearchonline.netnih.gov The discovery that quinoline-4-carboxylic acids could be formed through the Doebner reaction, using anilines, an aldehyde, and pyruvic acid, opened up systematic ways to explore this class of compounds. wikipedia.org Research into 4-hydroxyquinoline-3-carboxylic acids gained significant momentum with the realization of their potential as precursors to potent antibacterial agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
8-amino-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDWVFOIVLISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Targeted Synthesis of 8-Amino-4-hydroxyquinoline-3-carboxylic acid
The construction of the this compound molecule is a multi-step process that relies on the foundational principles of quinoline (B57606) chemistry. The specific arrangement of substituents—an amino group at position 8, a hydroxyl group at position 4, and a carboxylic acid at position 3—requires a strategic approach to ring formation and functional group introduction.
The synthesis of the quinoline core has been historically achieved through several named reactions, including the Skraup, Doebner-von Miller, Friedlander, and Pfitzinger syntheses. tandfonline.comresearchgate.nettandfonline.com However, for the targeted synthesis of a 4-hydroxyquinoline (B1666331) derivative bearing a carboxylic acid at the 3-position, the Gould-Jacobs reaction is the most pertinent classical method. wikipedia.org
This reaction typically involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. wikipedia.org A plausible pathway for the synthesis of the target compound would begin with a meta-substituted aniline, such as m-nitroaniline. The initial reaction with DEEM forms an anilidomethylenemalonate intermediate. This intermediate then undergoes a thermally induced intramolecular cyclization, followed by tautomerization, to yield ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. Subsequent hydrolysis of the ester group under basic conditions affords 4-hydroxy-8-nitroquinoline-3-carboxylic acid. The final step involves the reduction of the nitro group at the 8-position to the desired amino group, yielding this compound.
Table 1: Overview of Classical Quinoline Synthesis Methods
| Reaction Name | Starting Materials | Key Features | Relevance to Target Compound |
|---|---|---|---|
| Gould-Jacobs | Aniline, Malonic ester derivative | Forms 4-hydroxy-3-carboalkoxyquinolines. wikipedia.org | Highly relevant; directly constructs the required 4-hydroxy-3-carboxylate core. |
| Friedländer | o-aminobenzaldehyde/ketone, Compound with α-methylene group | General synthesis for substituted quinolines. tandfonline.commdpi.com | Less direct for the specific 4-hydroxy-3-carboxy substitution pattern. |
| Pfitzinger | Isatin (B1672199), Carbonyl compound | Yields quinoline-4-carboxylic acids. mdpi.comnih.gov | Can provide the 4-carboxy moiety but requires specific isatin precursors. |
| Skraup | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | A widespread method but often requires harsh conditions. researchgate.nettandfonline.com | Not ideal for producing the specific hydroxy and carboxylic acid substituents. |
Modern Synthetic Strategies and Green Chemistry Principles
Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. nih.gov These modern strategies can be applied to optimize the classical synthesis of this compound. The paradigm is shifting from conventional protocols to advanced green methodologies that focus on minimizing waste, solvent use, and energy consumption. researchgate.net
Key green chemistry approaches applicable to this synthesis include:
Microwave-Assisted Synthesis: The thermal cyclization step of the Gould-Jacobs reaction often requires high temperatures and long reaction times. ablelab.eu The use of microwave irradiation can dramatically shorten these reaction times and often improve yields by promoting efficient heat transfer. researchgate.netablelab.eu
Green Solvents: Traditional syntheses often employ high-boiling point organic solvents. Modern approaches favor the use of greener solvents like ethanol, water, or ethylene (B1197577) glycol, which are less toxic and more environmentally friendly. tandfonline.comresearchgate.net
Catalysis: The use of various catalysts, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and para-sulfonic acid calix researchgate.netarene, has proven effective in promoting the synthesis of quinoline analogues under milder conditions. researchgate.net These catalysts can facilitate key steps in the reaction sequence, reducing the need for harsh reagents.
One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net A one-pot approach could potentially combine the initial condensation and cyclization steps of the Gould-Jacobs reaction.
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis. The Gould-Jacobs reaction proceeds through a well-defined sequence of steps that can be targeted for improvement. wikipedia.org
Initial Condensation: The reaction begins with a nucleophilic attack of the aniline nitrogen on the β-carbon of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol. wikipedia.org This step is generally fast.
Intramolecular Cyclization: The key ring-forming step is a 6-electron electrocyclization. This process is thermally controlled and is often the rate-limiting step, requiring significant thermal energy to overcome the activation barrier. ablelab.eu
Tautomerization: The cyclized intermediate exists in keto-enol tautomeric forms, with the 4-hydroxy (enol) form being a significant contributor. wikipedia.org
Derivatization Strategies of this compound
The title compound possesses three distinct functional groups—a primary aromatic amine, a phenolic hydroxyl group, and a carboxylic acid—each offering opportunities for chemical modification. This section focuses on the derivatization of the amino and carboxylic acid groups.
The primary amino group at the 8-position is a versatile handle for introducing a wide range of substituents. The amine is amenable to forming amides, which is a common strategy in organic synthesis. wikipedia.org
Amide Formation (Acylation): The 8-amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction converts the primary amine into a secondary amide, altering the electronic and steric properties of the molecule. The 8-aminoquinoline (B160924) (8-AQ) moiety itself is frequently used as a directing group in C-H functionalization reactions after being converted to an amide. nih.gov
Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields the corresponding sulfonamides.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, or hydroxyl groups.
Table 2: Representative Reactions for Amino Group Functionalization
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl), Base | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide (-NH-SO₂-R) |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is another key site for derivatization, primarily through reactions that target the carboxyl functionality.
Esterification: The most common modification is the conversion to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and the use of excess alcohol can drive the reaction toward the ester product. masterorganicchemistry.com
Amide Formation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires activating the carboxylic acid first. Common methods include:
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. mdpi.com
Use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct condensation of the carboxylic acid and amine. nih.gov
Table 3: Representative Reactions for Carboxylic Acid Modification
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (H₂SO₄) | Ester (-COO-R) |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide (-CO-NR₂) | | Amidation (Direct Coupling) | Amine (R₂NH), Coupling Agent (e.g., EDC) | Amide (-CO-NR₂) |
Substitutions on the Quinoline Ring System
The this compound molecule possesses a quinoline ring system that is amenable to various substitution reactions. The inherent electronic properties of the quinoline nucleus, combined with the directing effects of the amino, hydroxyl, and carboxylic acid groups, influence the position and feasibility of these transformations. Generally, electrophilic substitution on the quinoline ring is favored at the 5- and 8-positions of the carbocyclic ring. pharmaguideline.com However, the existing substituents on the target molecule will modify this reactivity.
Due to the presence of the phenolic hydroxyl group, the 8-hydroxyquinoline (B1678124) (8-HQ) moiety, a core component of the target molecule, is susceptible to several chemical modifications, including electrophilic aromatic substitution and diazonium coupling. nih.gov The close proximity of the hydroxyl group to the nitrogen atom also makes 8-hydroxyquinolines effective chelating agents. nih.govscispace.com
Specific substitution reactions have been documented for related 8-hydroxyquinoline derivatives, providing insight into potential transformations for this compound.
Halogenation: Chlorination of 8-hydroxyquinoline derivatives can be achieved using reagents like N-chlorosuccinimide (NCS) under acidic conditions, typically affording 5,7-dichloro-substituted products. nih.gov
Suzuki Cross-Coupling: To introduce new aryl or other organic moieties, the Suzuki cross-coupling reaction is a widely used method. scispace.comrroij.com This reaction typically involves a halogenated quinoline precursor (e.g., 5-bromo-8-hydroxyquinoline) reacting with a boronic acid in the presence of a palladium catalyst. scispace.comrroij.com The hydroxyl group often requires protection prior to the coupling reaction. scispace.comrroij.com
The following table summarizes substitution reactions performed on the core 8-hydroxyquinoline skeleton, which are indicative of potential pathways for derivatizing this compound.
| Reaction Type | Position(s) of Substitution | Reagents & Conditions | Parent Compound Example | Reference |
|---|---|---|---|---|
| Chlorination | 5 and 7 | N-chlorosuccinimide (NCS), acidic conditions | 2-alkyl-8-hydroxyquinoline | nih.gov |
| Suzuki Cross-Coupling | 5 | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, requires -OH protection | 5-Bromo-8-hydroxyquinoline | scispace.comrroij.com |
| Suzuki Cross-Coupling | 5 and 7 | Arylboronic acid, Pd catalyst | 5,7-Dibromo-8-hydroxyquinoline | scispace.comrroij.com |
Regioselective Synthesis of Advanced Derivatives
Achieving regioselectivity is crucial for the synthesis of advanced derivatives with specific functionalities at desired positions. For derivatives of 8-aminoquinoline, which shares a key functional group with the target compound, modern photocatalytic methods have enabled highly specific modifications.
A notable example is the efficient photocatalytic regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position. researchgate.net This transformation proceeds via a debrominative coupling reaction with difluoromethyl bromides. The methodology has been shown to be tolerant of a variety of 8-aminoquinoline amides, successfully affording a range of 5-difluoromethylated quinoline derivatives. researchgate.net This type of C-H functionalization represents a powerful tool for creating advanced derivatives that would be challenging to access through traditional electrophilic substitution methods.
Catalytic Approaches in the Synthesis of Quinoline Scaffolds
The fundamental synthesis of the quinoline scaffold itself has been significantly advanced through the development of novel catalytic approaches. These methods offer improvements in efficiency, yield, and environmental impact over classical name reactions like the Skraup or Friedländer syntheses. pharmaguideline.commdpi.com Recent strategies often focus on transition-metal catalysis and the use of reusable or "green" catalysts. mdpi.comacs.orgnih.gov
Transition-Metal Catalysis: Rhodium and Cobalt catalysts have been effectively used in the synthesis of quinoline skeletons. mdpi.com For instance, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed C-H bond activation and cyclization of substrates like acetophenone (B1666503) and aniline provide access to a variety of quinoline structures with high yields and broad functional group tolerance. mdpi.com
Solid Acid Catalysis: Reusable solid acid catalysts, such as Nafion NR50, have been employed in the Friedländer quinoline synthesis. mdpi.com This approach, often combined with microwave irradiation, offers an environmentally friendly alternative by utilizing 2-aminoaryl ketones and α-methylene carbonyl compounds as substrates in solvents like ethanol. mdpi.com
Nanocatalysis: The use of nanocatalysts is a growing area in green chemistry, providing high efficiency and catalyst reusability for quinoline synthesis. acs.orgnih.gov For example, magnetic nanoparticles like Fe₃O₄, sometimes supported on materials like cellulose, have been used to catalyze three-component reactions to produce quinolone derivatives in high yields using water as a solvent. acs.orgnih.gov The catalyst can often be recovered and reused multiple times with minimal loss of activity. acs.orgnih.gov
Twin Catalyst Systems: An improved one-pot process for synthesizing quinoline derivatives from anilines involves the use of a twin catalyst system, specifically ferric chloride supported on silica (B1680970) (silferc) and zinc chloride. google.com This method avoids volatile organic solvents and provides higher yields compared to some conventional methods. google.com
The following table provides a comparative overview of various catalytic approaches for the synthesis of the quinoline ring system.
| Catalytic Approach | Catalyst Example | Key Features | Reference |
|---|---|---|---|
| Transition-Metal Catalysis | Rhodium (Rh) or Cobalt (Co) complexes | Involves C-H bond activation and cyclization; high yields and functional group tolerance. | mdpi.com |
| Solid Acid Catalysis | Nafion NR50 | Reusable solid catalyst, often used with microwave irradiation for environmentally friendly synthesis. | mdpi.com |
| Nanocatalysis | Fe₃O₄ Nanoparticles | Green protocol, high yields, catalyst is often recoverable and reusable, reactions can be run in water. | acs.orgnih.gov |
| Twin Catalyst System | FeCl₃ on Silica (silferc) + ZnCl₂ | One-pot synthesis, avoids volatile organic solvents, provides high yields. | google.com |
Advanced Structural and Spectroscopic Characterization
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 8-Amino-4-hydroxyquinoline-3-carboxylic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule.
In ¹H NMR spectra, the chemical shifts of the protons provide information about their local electronic environment. For instance, the carboxylic acid proton is typically observed at a downfield chemical shift, often between δ 13.2–13.5 ppm, due to its acidic nature. The aromatic protons on the quinoline (B57606) ring system exhibit characteristic coupling patterns that allow for their specific assignment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon of the carboxylic acid group, for example, typically resonates at a significantly downfield position (around 165-190 ppm) due to the strong deshielding effect of the two oxygen atoms. oregonstate.edulibretexts.org The carbons of the aromatic quinoline ring appear in the approximate range of 110-150 ppm.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 13.2–13.5 | 165–190 |
| Aromatic Protons (C5-C7) | Varies (Coupling patterns observed) | 110–150 |
| Aromatic Carbons | - | 110–150 |
| Amino Group (-NH₂) | Varies (Broad) | - |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation based on typical values for similar functional groups.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly powerful tool for investigating the tautomeric equilibria in hydroxyquinoline derivatives. nih.gov Tautomerism, the migration of a proton, can occur in this compound, particularly involving the 4-hydroxy group and the quinoline nitrogen. This can result in an equilibrium between the hydroxyquinoline form and a zwitterionic quinolinium carboxylate form. nih.gov
Differences in ¹⁵N chemical shifts can effectively distinguish between these tautomers. nih.gov For example, the protonation of the quinoline nitrogen atom to form the zwitterionic species leads to a significant change in its ¹⁵N chemical shift, providing direct evidence for the presence and relative populations of the different tautomeric forms in solution and the solid state.
Solid-state NMR (ssNMR) spectroscopy provides crucial information about the molecular structure, conformation, and intermolecular interactions of this compound in its crystalline form. acs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into the three-dimensional arrangement of molecules in the crystal lattice. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. These studies can confirm the presence of zwitterionic species and reveal details about hydrogen bonding and π-stacking interactions that govern the crystal packing. nih.govacs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. Key characteristic IR absorption bands for this compound include:
O-H Stretch (Carboxylic Acid): A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. vscht.czechemi.com
N-H Stretch (Amino Group): Stretching vibrations for the amino group are expected in the 3400-3200 cm⁻¹ region.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch is typically found between 1700 and 1680 cm⁻¹. vscht.cz
C=C and C=N Stretches (Aromatic Ring): Aromatic ring stretching vibrations appear in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 3300–2500 | Broad, Strong |
| Amino N-H | Stretch | 3400–3200 | Medium |
| Carboxylic Acid C=O | Stretch | 1700–1680 | Strong |
| Aromatic C=C & C=N | Stretch | 1600–1400 | Medium to Strong |
| C-O | Stretch | 1320-1210 | Medium |
| O-H | Bend | 1440-1395 | Medium |
Note: The exact positions of IR bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Molecular vibrations that result in a change in polarizability are Raman active. This technique is particularly useful for observing symmetric vibrations and can provide additional details about the molecular structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of this compound. researchgate.net Techniques such as Electrospray Ionization (ESI) are often employed. HRMS provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula (C₁₀H₈N₂O₃). mdpi.com Furthermore, by analyzing the fragmentation patterns observed in the mass spectrum, it is possible to deduce structural information and confirm the connectivity of the different functional groups within the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The quinoline ring system, being an extended aromatic system, gives rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent environment. researchgate.netresearchgate.net
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, and this compound is also expected to exhibit fluorescence. nih.govnih.gov Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. The fluorescence spectrum, including the emission wavelength and quantum yield, is sensitive to the molecular structure and its environment. These properties are of interest for potential applications in areas such as fluorescent probes and sensors. nih.govnih.gov The fluorescence of 8-hydroxyquinoline (B1678124) derivatives can be significantly affected by factors like pH and the presence of metal ions. nih.gov
X-ray Diffraction Studies of Single Crystals
Published crystallographic data for single crystals of this compound, which would provide definitive insights into its three-dimensional structure, could not be located. Such studies are essential for understanding the precise arrangement of atoms and molecules in the solid state.
Crystalline Packing and Intermolecular Interactions
Without experimental X-ray diffraction data, a definitive analysis of the crystalline packing and the specific intermolecular interactions (such as hydrogen bonding, π-π stacking, or van der Waals forces) that govern the supramolecular architecture of this compound cannot be provided.
Conformational Analysis and Bond Geometry
A detailed and accurate description of the molecule's conformation, including bond lengths, bond angles, and torsion angles in the crystalline state, is contingent on single-crystal X-ray diffraction analysis. As this data is unavailable, this subsection cannot be completed.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Specific studies detailing the electrochemical behavior of this compound, including its oxidation and reduction potentials as determined by methods like cyclic voltammetry, are not present in the available literature. This information is crucial for understanding the compound's redox properties and its potential applications in areas such as sensor development or electrocatalysis. While research exists for related compounds like 8-aminoquinoline (B160924) and 8-hydroxyquinoline, these findings are not directly transferable to the title compound. chemrxiv.orgbilkent.edu.trelectrochemsci.orgresearchgate.net
Coordination Chemistry and Metal Complexation
Ligand Properties of 8-Amino-4-hydroxyquinoline-3-carboxylic Acid
The coordination behavior of this compound is dictated by its inherent structural features, which include a quinoline (B57606) ring system substituted with an amino group, a hydroxyl group, and a carboxylic acid group. These functional groups provide multiple potential binding sites for metal ions, leading to a rich and varied coordination chemistry.
Chelating Capabilities and Binding Modes
This compound is a potent chelating agent, capable of binding to a metal ion through multiple donor atoms simultaneously to form a stable, ring-like structure known as a chelate. The primary binding sites are the nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a characteristic feature of 8-hydroxyquinoline (B1678124) derivatives and is a major contributor to the high stability of their metal complexes. nih.govtandfonline.com
In addition to this primary binding mode, the amino and carboxylic acid groups can also participate in coordination, leading to a variety of possible binding modes. The carboxylic acid group can coordinate in a monodentate fashion through one of its oxygen atoms, or in a bidentate fashion, bridging two metal centers. The amino group can also act as a donor, potentially leading to tridentate or even tetradentate coordination, depending on the metal ion and the reaction conditions. The formation of four- and six-coordinate complexes is common with 8-hydroxyquinoline-based ligands. scirp.orgscispace.com
The specific binding mode adopted in any given complex is influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the pH of the solution, and the presence of other competing ligands.
| Binding Mode | Coordinating Atoms | Description |
|---|---|---|
| Bidentate (N,O) | Quinoline Nitrogen, Hydroxyl Oxygen | The most common binding mode, forming a stable five-membered chelate ring. |
| Tridentate (N,O,O) | Quinoline Nitrogen, Hydroxyl Oxygen, Carboxylate Oxygen | Involves the participation of the carboxylic acid group in coordination. |
| Tridentate (N,N,O) | Quinoline Nitrogen, Amino Nitrogen, Hydroxyl Oxygen | Involves the participation of the amino group in coordination. |
| Bridging | Carboxylate Oxygens | The carboxylic acid group can bridge two metal centers, leading to the formation of polynuclear complexes. |
Acido-Basic Properties and Proton Dissociation Processes
The acido-basic properties of this compound are crucial to understanding its coordination chemistry, as the protonation state of the ligand determines its charge and the availability of its donor atoms for coordination. The molecule possesses three ionizable protons: one from the carboxylic acid group, one from the phenolic hydroxyl group, and one on the protonated quinoline nitrogen.
The proton dissociation constants (pKa values) quantify the acidity of these functional groups. The carboxylic acid is the most acidic group, with a pKa value typically in the range of 2-5. researchgate.net The proton on the quinoline nitrogen is the next to dissociate, with a pKa value in the range of 4-5. The phenolic hydroxyl group is the least acidic, with a pKa value in the range of 9-11. nih.gov
These pKa values indicate that the ligand can exist in various protonated and deprotonated forms depending on the pH of the solution. At very low pH, all three functional groups will be protonated, and the ligand will have a net positive charge. As the pH increases, the carboxylic acid will deprotonate first, followed by the quinoline nitrogen, and finally the hydroxyl group. In a wide pH range, the molecule can exist as a zwitterion, with a deprotonated carboxylate group and a protonated amino or quinoline nitrogen group. nih.gov The specific protonation state of the ligand will have a significant impact on its coordination behavior and the stability of its metal complexes.
| Functional Group | Estimated pKa Range |
|---|---|
| Carboxylic Acid (-COOH) | 2 - 5 |
| Quinolinium Nitrogen (-NH+) | 4 - 5 |
| Hydroxyl Group (-OH) | 9 - 11 |
Tautomeric Forms in Solution and Solid State and their Impact on Coordination
Hydroxyquinolines can exist in tautomeric forms, most commonly as a keto-enol equilibrium. researchgate.net In the case of this compound, the enol form, with the hydroxyl group at position 4, is expected to be the predominant tautomer in solution. However, in the solid state, the keto form, with a carbonyl group at position 4 and a proton on the quinoline nitrogen, may be favored. researchgate.net
The tautomeric form of the ligand can have a significant impact on its coordination chemistry. The enol form is a better chelating agent, as the hydroxyl group is readily available for coordination. The keto form, on the other hand, may coordinate differently, potentially through the carbonyl oxygen and the amino group. The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the presence of metal ions. The coordination of a metal ion to the enol form can shift the tautomeric equilibrium towards the enol form, a phenomenon known as "chelate-enforced enolization."
Synthesis and Characterization of Metal Complexes
The ability of this compound to form stable complexes with a wide range of metal ions has led to the synthesis and characterization of numerous metal complexes. These complexes have been investigated for their potential applications in various fields, including catalysis, materials science, and medicine.
Complexes with Transition Metal Ions (e.g., Co, Ni, Cu, Fe, V, Pd, Ru, Rh)
A variety of transition metal complexes of 8-hydroxyquinoline derivatives have been synthesized and characterized. scirp.orgcore.ac.ukjchemlett.compjmhsonline.com The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the ligand. The resulting complexes can be isolated as crystalline solids and characterized by a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
IR spectroscopy is a powerful tool for determining the binding mode of the ligand, as the coordination of the ligand to the metal ion results in characteristic shifts in the vibrational frequencies of the functional groups. For example, the coordination of the hydroxyl group is indicated by the disappearance of the O-H stretching vibration and the appearance of a new M-O stretching vibration. Similarly, the coordination of the quinoline nitrogen is indicated by a shift in the C=N stretching vibration.
UV-Vis spectroscopy provides information about the electronic structure of the complexes and can be used to study their formation and stability in solution. The coordination of the ligand to a metal ion often results in the appearance of new absorption bands in the visible region of the spectrum, which are due to d-d transitions or charge-transfer transitions.
X-ray crystallography provides the most definitive structural information, allowing for the precise determination of the coordination geometry of the metal ion and the binding mode of the ligand. Studies on related 8-hydroxyquinoline complexes have revealed a variety of coordination geometries, including square planar, tetrahedral, and octahedral. scirp.org
Complexes with Lanthanide and Other Main Group Metal Ions
In addition to transition metals, 8-hydroxyquinoline derivatives also form stable complexes with lanthanide and other main group metal ions. ijsr.netuobaghdad.edu.iqresearchgate.net The synthesis and characterization of these complexes are similar to those of the transition metal complexes. Lanthanide complexes of 8-hydroxyquinoline derivatives are of particular interest due to their unique photophysical properties, which make them promising candidates for applications in lighting devices and bio-imaging. The coordination of the ligand to the lanthanide ion can enhance its luminescence, a phenomenon known as the "antenna effect." Main group metal complexes, such as those of aluminum, have been investigated for their potential applications in organic light-emitting diodes (OLEDs). scirp.org
Mixed-Ligand Coordination Compounds
8-hydroxyquinoline (8-HQ) and its derivatives are well-recognized for their ability to form stable mixed-ligand, or ternary, complexes with a variety of metal ions. scirp.orgmdpi.com These compounds involve a central metal ion coordinated to 8-HQ and at least one other different ligand. The formation of these complexes is a common strategy to fine-tune the chemical and physical properties of the resulting molecule. mdpi.com
Studies have shown the synthesis of mixed-ligand complexes involving Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Al(III), and La(III) with 8-HQ and another ligand, such as a salen-type Schiff base. mdpi.com Typically, these complexes are formed in a 1:1:1 molar ratio of Metal:8-HQ:Secondary Ligand. mdpi.com Amino acids are also frequently used as secondary ligands in combination with 8-HQ to create mixed-ligand systems with transition metals.
The resulting mixed-ligand complexes are often solids with distinct colors, and their solubility varies, with many being soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). mdpi.com Molar conductivity measurements often indicate that these complexes are non-electrolytic in nature, suggesting that the ligands neutralize the charge of the central metal ion. mdpi.com
Structural Elucidation of Metal Complexes
The coordination geometry of metal complexes containing 8-hydroxyquinoline is determined by the central metal ion's coordination number and electronic configuration. scirp.org Common geometries observed include octahedral and square planar. scirp.orgscirp.org
For instance, in complexes with Co(II) and Ni(II), an octahedral geometry is often proposed. scirp.orgscirp.org This is typically achieved when two 8-HQ ligands and two water molecules coordinate to the central metal ion, resulting in a [M(8-HQ)₂(H₂O)₂] structure. scirp.org The presence of coordinated water molecules is often inferred from spectroscopic and thermal analysis. scirp.org In contrast, Cu(II) frequently forms a complex with a square-planar geometry, involving two 8-HQ ligands and no coordinated water molecules. scirp.orgscirp.org In some mixed-ligand systems, a six-coordinate octahedral geometry is also proposed for metals like Co(II), Ni(II), and Cd(II), while Pd(II) complexes may adopt a square planar geometry.
The stereochemistry of these complexes is dictated by the arrangement of the ligands around the metal center. As a bidentate ligand, 8-HQ coordinates through its phenolic oxygen and quinoline nitrogen atoms, forming a stable five-membered chelate ring. scirp.orgajchem-a.com
The coordination of 8-hydroxyquinoline to metal ions is primarily investigated through infrared (FTIR) and UV-visible (UV-Vis) spectroscopy. These techniques provide direct evidence of the bonding between the ligand's donor atoms (oxygen and nitrogen) and the metal center. scirp.orgscirp.org
FTIR Spectroscopy: Upon complexation, the FTIR spectrum of 8-HQ undergoes characteristic changes. The broad O-H stretching band, typically observed around 3181 cm⁻¹ in the free ligand, often disappears or shifts in the complex, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. scirp.orgscirp.org The C=N stretching vibration, found near 1581 cm⁻¹ in free 8-HQ, commonly shifts to a different frequency upon coordination of the nitrogen atom to the metal. scirp.orgscirp.org Furthermore, new bands appear in the far-infrared region of the spectrum, which are attributed to the M-N and M-O stretching vibrations, confirming the formation of coordinate bonds. scirp.orgscirp.org For example, new M-N bonds have been observed around 567-583 cm⁻¹. scirp.org
UV-Visible Spectroscopy: The electronic spectra of the metal complexes also provide valuable information. The absorption maxima of the complexes are typically shifted compared to the free ligand. For example, in one study, Co(II) and Ni(II) complexes of 8-HQ in methanol (B129727) showed absorption maxima at 371 nm and 366 nm, respectively. scirp.org These spectra are used to confirm complex formation and can also be employed in determining the stoichiometry of the complexes in solution. scirp.org The observed bands are often due to intra-ligand transitions, charge transfer transitions (ligand-to-metal or metal-to-ligand), and, in the case of transition metals, d-d transitions. nih.gov
| Spectroscopic Feature | Free 8-HQ (Approx. cm⁻¹) | Metal-8-HQ Complex (Approx. cm⁻¹) | Implication |
| FTIR: ν(O-H) | ~3181 | Disappears or shifts | Deprotonation and M-O bond formation scirp.org |
| FTIR: ν(C=N) | ~1581 | Shifts to lower or higher frequency | Coordination of nitrogen to metal (M-N bond) scirp.orgscirp.org |
| FTIR: ν(M-N) | - | ~567 - 583 | Direct evidence of M-N bond formation scirp.org |
| FTIR: ν(M-O) | - | Appears in far-IR region | Direct evidence of M-O bond formation ajchem-a.com |
| UV-Vis: λmax | Varies | Shifts upon complexation (e.g., 366-371 nm for Ni/Co) | Confirmation of complex formation scirp.org |
Solution-Phase Studies of Metal-Ligand Interactions
The stability of metal complexes with 8-hydroxyquinoline and its derivatives in solution is a critical aspect of their chemistry. This is quantified by the formation or stability constant (K), often expressed in logarithmic form (log K). These constants are typically determined using techniques such as potentiometric pH titrations or spectrophotometric methods. scirp.orgdocumentsdelivered.com
The stability of complexes with divalent metal ions often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net Studies on 8-hydroxyquinoline-2-carboxylic acid, a related tridentate ligand, have reported high stability constants for its metal complexes, attributed to the preorganized nature of the ligand's donor atoms. uncw.edu For example, the log K₁ values for Cu(II) and Zn(II) with this ligand were determined to be 12.00 and 9.10, respectively. uncw.edu The stability constant for a 1:1 complex of Ag(I) with 8-HQ was found to be very high, with a formation constant (K_f) of 4.2 x 10⁸. ajchem-a.comajchem-a.com
Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined from studying the effect of temperature on the stability constants. researchgate.net These parameters provide deeper insight into the spontaneity and driving forces of the complexation reaction.
| Metal Ion | Ligand | Log K₁ | Method |
| Cu(II) | 8-hydroxyquinoline-2-carboxylic acid | 12.00 | Spectrophotometry uncw.edu |
| Pb(II) | 8-hydroxyquinoline-2-carboxylic acid | 11.35 | Spectrophotometry uncw.edu |
| La(III) | 8-hydroxyquinoline-2-carboxylic acid | 10.13 | Spectrophotometry uncw.edu |
| Gd(III) | 8-hydroxyquinoline-2-carboxylic acid | 9.89 | Spectrophotometry uncw.edu |
| Zn(II) | 8-hydroxyquinoline-2-carboxylic acid | 9.10 | Spectrophotometry uncw.edu |
| Cd(II) | 8-hydroxyquinoline-2-carboxylic acid | 8.57 | Spectrophotometry uncw.edu |
| Ca(II) | 8-hydroxyquinoline-2-carboxylic acid | 6.16 | Spectrophotometry uncw.edu |
| Mg(II) | 8-hydroxyquinoline-2-carboxylic acid | 4.93 | Spectrophotometry uncw.edu |
The kinetics, or the rates and mechanisms, of the formation and dissociation of metal-8-HQ complexes are crucial for understanding their reactivity. These studies are often performed using stopped-flow spectrophotometry, which allows for the monitoring of rapid reactions in solution. tandfonline.comacs.org
The rate of complex formation between ferric iron (Fe³⁺) and 8-hydroxyquinoline in aqueous solution was found to be first-order with respect to both the metal ion and the ligand, and inversely first-order with respect to the hydrogen ion concentration. tandfonline.com This inverse dependence on [H⁺] suggests that the deprotonated form of the ligand (the oxinate anion) is the reactive species. tandfonline.comrsc.org The activation energy for this reaction in aqueous solution was determined to be 5.5 kcal/g-mole. tandfonline.com
Kinetic studies on the formation of the Ni(II) complex with 8-hydroxyquinoline also indicate that the reaction proceeds through the nickel ion reacting with both the neutral ligand and the anionic form. acs.org The dissociation kinetics of these complexes have also been investigated, often by introducing an acid to break the complex apart. tandfonline.com The rates of these reactions provide information on the lability of the complexes. For instance, the dissociation of Ni(II), Co(II), and Cu(II) complexes with 8-HQ has been studied in micellar solutions. tandfonline.com
Speciation Diagrams and pH-Dependence of Complexation
Detailed experimental data, including speciation diagrams and specific stability constants for the metal complexes of this compound, are not extensively available in the public domain. However, the principles of its coordination chemistry can be inferred from related compounds, particularly 8-hydroxyquinoline (8-HQ) and its derivatives. The complexation behavior of these ligands is critically dependent on the pH of the solution, which governs the protonation state of the ligand's donor groups.
The this compound molecule possesses three potential coordinating groups: the amino group, the hydroxyl group, and the carboxylic acid group, in addition to the heterocyclic nitrogen atom. The formation of metal complexes is contingent on the deprotonation of the carboxylic acid and phenolic hydroxyl groups, a process that is directly influenced by the pH. At low pH values, these groups remain protonated, thus inhibiting chelation. As the pH increases, these groups deprotonate, enhancing the ligand's ability to coordinate with metal ions.
The stability of the resulting metal complexes is quantified by their stability constants. While specific constants for this compound are not readily found, studies on analogous 8-hydroxyquinoline derivatives demonstrate the formation of stable complexes with a variety of metal ions. The stoichiometry of these complexes, commonly 1:2 (metal:ligand), is also influenced by the pH and the coordination preferences of the metal ion.
For a precise quantitative understanding of the system, including the distribution of different complex species as a function of pH, the determination of the ligand's protonation constants (pKa values) and the stability constants of its metal complexes would be necessary. Such data would allow for the construction of speciation diagrams, which graphically represent the percentage of each species present in solution at a given pH.
Photophysical Properties and Luminescence Studies of Derivatives and Complexes
Fluorescence Characteristics and Quantum Yields
The fluorescence properties of 8-HQ and 8-aminoquinoline (B160924) derivatives are highly tunable through chemical modification and complexation. The introduction of different functional groups or the choice of metal ion can significantly alter the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.
For instance, "push-pull" type amino-quinoline derivatives, which feature both electron-donating and electron-withdrawing groups, can exhibit high quantum yields in non-polar solvents, although this fluorescence is often quenched in polar environments. nih.govresearchgate.net The extension of the π-conjugated system, for example by adding aryl substituents, is another strategy to increase the photoluminescence quantum yield. researchgate.net Metal complexes often show dramatically enhanced fluorescence compared to the free ligand. rroij.com This is exemplified by certain diaza-18-crown-6 hydroxyquinoline derivatives, which display a strong increase in fluorescence upon binding with Mg²⁺. researchgate.net The choice of metal is also critical; Zn(II) and Cd(II) complexes of 8-hydroxyquinoline-5-sulfonic acid are known to be strongly fluorescent. uci.edu
Below is a table summarizing the photophysical properties of selected 8-hydroxyquinoline (B1678124) derivatives and complexes under various conditions.
| Compound | Solvent / Medium | λem (nm) | Quantum Yield (ΦF) | Reference(s) |
| 8-Hydroxyquinoline (8-HQ) | Ethylene (B1197577) Glycol | 365, 410 | - | |
| 8-Hydroxyquinoline (8-HQ) | DMSO | 340, 410 | - | |
| TFMAQ-8Ar Derivative 3 | n-Hexane | ~473 | 0.57 | nih.govresearchgate.net |
| TFMAQ-8Ar Derivative 3 | Chloroform | 527 | 0.22 | nih.govresearchgate.net |
| TFMAQ-8Ar Derivative 3 | Ethyl Acetate | 549 | < 0.01 | nih.govresearchgate.net |
| TFMAQ-8Ar Derivative 3 | DMSO | 588 | < 0.01 | nih.govresearchgate.net |
| Aluminium tris(4-morpholinyl-8-hydroxyquinoline) | Chloroform | 498 | 2x higher than Alq₃ | researchgate.net |
Note: TFMAQ-8Ar refers to a class of push-pull type fluorescent amino-quinoline derivatives.
Photoluminescence Mechanisms (e.g., Metal-to-Ligand Charge Transfer)
The luminescence observed in these compounds arises from several distinct electronic processes, which are dictated by the molecular structure and its interaction with the environment or a coordinated metal ion.
Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) : In its excited state, the acidic proton of the hydroxyl group in 8-HQ can transfer to the basic nitrogen atom of the pyridine (B92270) ring. acs.orgnih.gov This process is often non-radiative and quenches fluorescence. rroij.com Upon chelation, a metal ion replaces this proton, blocking the ESIPT pathway. nih.gov This rigidifies the molecule and forces the excited state to decay via radiative pathways, leading to a significant enhancement of fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF). scispace.comrroij.com
Metal-to-Ligand Charge Transfer (MLCT) : In many transition metal complexes, the absorption of light can promote an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The subsequent relaxation of this MLCT state can be emissive. rsc.orgasianpubs.org For example, broad absorption bands observed in the visible region for some Zn(II) and Cu(II) complexes of 8-HQ derivatives are attributed to charge-transfer phenomena. asianpubs.orgacs.org
Intramolecular Charge Transfer (ICT) : In derivatives containing both electron-donating (e.g., amino group) and electron-withdrawing groups, photoexcitation can cause a significant shift of electron density from the donor to the acceptor part of the molecule. nih.govresearchgate.net This ICT state is often highly sensitive to the polarity of the surrounding solvent, leading to solvatochromic effects. researchgate.net In some 8-amidoquinoline derivatives, coordination with a metal ion like Zn²⁺ can induce ICT and enhance fluorescence emission. nih.gov
Environmental Sensitivity of Luminescence (pH, metal ion concentration, solvent polarity)
A key feature of 8-HQ and 8-aminoquinoline derivatives is the sensitivity of their luminescence to the surrounding environment, making them excellent candidates for chemical sensors.
pH Sensitivity : The fluorescence of many 8-HQ derivatives is highly dependent on pH. rsc.org Protonation or deprotonation of the heterocyclic nitrogen or the hydroxyl/amino groups alters the electronic structure of the molecule, thereby affecting its absorption and emission properties. rsc.orgresearchgate.net Some derivatives have been specifically designed as fluorescent pH probes that exhibit significant changes in their emission spectra or intensity across specific pH ranges. rsc.orgnih.gov For example, a rhodamine-based probe bearing an 8-hydroxyquinoline group shows stable, non-fluorescent behavior between pH 4.0 and 10.0, but its fluorescence response upon metal binding is pH-dependent. nih.gov
Metal Ion Concentration : The strong chelating ability of the 8-hydroxyquinoline core means that the fluorescence intensity of these compounds can be directly modulated by the concentration of specific metal ions. nih.govscirp.org This has led to the development of numerous fluorescent chemosensors for detecting ions such as Zn²⁺, Al³⁺, Mg²⁺, and Hg²⁺. rroij.comnih.govnih.gov The binding event, which enhances fluorescence, can be remarkably sensitive and selective. A rhodamine-8-HQ conjugate, for instance, displays a 550-fold increase in fluorescence upon the addition of Hg²⁺ ions. nih.gov The fluorescence of 8-hydroxyquinoline-5-sulfonic acid complexes with various metals is also strongly dependent on the specific metal ion present. uci.edu
Solvent Polarity : The polarity of the solvent can have a profound impact on the fluorescence of these derivatives, a phenomenon known as solvatochromism. nih.gov In polar solvents, the excited state of a fluorophore can be stabilized by the reorientation of solvent molecules, which lowers the energy of the excited state and results in a red-shift (longer wavelength) of the emission spectrum. evidentscientific.com This effect is particularly pronounced in molecules with a large change in dipole moment upon excitation, such as the ICT-based "push-pull" amino-quinolines. nih.govresearchgate.net These compounds can be highly fluorescent in non-polar media but show significantly quenched fluorescence in polar solvents like DMSO or ethyl acetate. nih.gov
Excited State Dynamics and Energy Transfer Processes
Upon absorption of a photon, the molecule enters an excited electronic state. The subsequent processes that return the molecule to the ground state, known as excited-state dynamics, occur on extremely fast timescales and determine the molecule's photophysical properties.
The dominant excited-state process for free 8-hydroxyquinoline is Excited-State Intramolecular Proton Transfer (ESIPT). acs.org Theoretical and experimental studies have shown that upon photoexcitation, the intramolecular hydrogen bond between the hydroxyl group and the quinoline (B57606) nitrogen is significantly strengthened, facilitating an ultrafast proton transfer with a negligible energy barrier. nih.gov This leads to the formation of a non-fluorescent tautomeric form, providing a rapid non-radiative decay channel. acs.org Studies on derivatives like 8-hydroxy-5-nitroquinoline have used transient absorption spectroscopy to observe these dynamics, identifying processes like intersystem crossing (ISC) to the triplet state and internal conversion (IC) occurring on picosecond timescales. rsc.orgresearchgate.net
When proton transfer is blocked by metal chelation, other decay pathways become more significant. Radiative decay (fluorescence) is one such pathway. Another is energy transfer, where the excited ligand transfers its energy to another molecule or part of the complex. While not extensively detailed for simple metal complexes in the provided sources, this is the fundamental mechanism for the luminescence of lanthanide complexes, where the organic ligand acts as an "antenna" to absorb light and sensitize the emission from the lanthanide ion. Quenching is another critical process, where interaction with other species deactivates the excited state non-radiatively. For example, metal ions like Fe(III) are highly effective at quenching the fluorescence of other metal-HQS chelates. uci.eduosti.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of quinoline (B57606) derivatives. nih.govmdpi.com These calculations provide a balance between accuracy and computational cost, making them ideal for studying the structure and reactivity of complex organic molecules. DFT methods would allow for a detailed analysis of the electron distribution, molecular orbitals, and electrostatic potential of 8-Amino-4-hydroxyquinoline-3-carboxylic acid, forming the basis for understanding its chemical behavior.
A fundamental step in any computational study is geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G), the most stable three-dimensional conformation of this compound can be determined by finding the minimum energy structure on the potential energy surface. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the theoretical infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions (e.g., N-H stretching, C=O stretching, ring deformations), which is invaluable for interpreting experimental spectroscopic data. Although specific optimized geometric parameters and predicted vibrational frequencies for this compound are not published in the reviewed literature, the expected values can be benchmarked against known data for related quinoline and benzoic acid structures.
Table 1: Expected Output from Geometry Optimization and Vibrational Analysis
| Parameter | Description |
|---|---|
| Optimized Coordinates | The x, y, z coordinates of each atom in the lowest energy state. |
| Bond Lengths (Å) | The calculated distances between bonded atoms (e.g., C-C, C-N, C=O, O-H). |
| **Bond Angles (°) ** | The angles formed by three connected atoms (e.g., C-N-C, O=C-O). |
| Vibrational Frequencies (cm⁻¹) | The predicted wavenumbers for IR and Raman spectral peaks. |
| Potential Energy Distribution (PED) | The contribution of each molecular motion to a specific vibrational mode. |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as the electron donor, is associated with the molecule's nucleophilicity, while the LUMO, the electron acceptor, relates to its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals, indicating which atoms are most involved in electron donation and acceptance, thereby predicting the most likely sites for chemical reactions.
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity, kinetic stability, and optical properties. |
| Global Reactivity Descriptors | ||
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω = χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the charge distribution and predicting reactivity towards electrophilic and nucleophilic species. researchgate.netresearchgate.net
The MEP map is color-coded to indicate different potential values. Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack; these are often found around electronegative atoms like oxygen and nitrogen. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, commonly located around hydrogen atoms attached to electronegative atoms. For this compound, an MEP map would clearly delineate the nucleophilic sites (e.g., the lone pairs on the amino nitrogen, quinoline nitrogen, and carbonyl oxygen) and the electrophilic sites (e.g., the hydroxyl and carboxylic acid hydrogens). researchgate.net
Computational methods can accurately predict spectroscopic parameters. Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.gov This allows for the theoretical prediction of the molecule's color and electronic properties.
Similarly, NMR chemical shifts (δ) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The computed ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. While experimental spectra are the gold standard, theoretical predictions are crucial for assigning peaks and understanding how the electronic environment of each nucleus influences its chemical shift.
Molecular Docking and Dynamics Simulations for Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netnih.gov For this compound, docking studies would involve placing the molecule into the active site of a specific biological target, such as an enzyme or receptor implicated in a disease. The output, a docking score, estimates the binding affinity, with more negative scores indicating stronger binding. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions (like hydrogen bonds and hydrophobic contacts). Such studies are common for quinoline derivatives to assess their potential as inhibitors of various biological targets. mdpi.com
Reaction Mechanism Pathway Exploration through Computational Methods
Computational methods are also used to explore the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows researchers to determine the feasibility of a proposed reaction pathway and identify the rate-determining step. For instance, theoretical studies on the alkylation of related quinoline derivatives have successfully elucidated the regioselectivity of the reaction by comparing the activation energies of different possible pathways. mdpi.com Similar methods could be applied to understand the synthesis or metabolic transformation of this compound.
Prediction of Supramolecular Assembly Motifs
Computational investigations into the supramolecular assembly of this compound predict a rich variety of hydrogen bonding motifs, driven by the multiple donor and acceptor sites within the molecule. These include the carboxylic acid group, the 4-hydroxy group, the 8-amino group, and the quinoline nitrogen atom. The interplay of these functional groups is expected to lead to the formation of robust one-, two-, or even three-dimensional networks.
A primary and highly probable motif is the carboxylic acid dimer , a common feature in carboxylic acid-containing crystal structures. This involves two molecules forming a cyclic arrangement through strong O—H···O hydrogen bonds between their carboxylic acid groups.
Furthermore, the presence of the 8-amino and 4-hydroxy groups introduces the possibility of extensive intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the hydroxyl group can function as both a donor and an acceptor. This allows for the formation of chains or sheets where molecules are linked head-to-tail or in more complex arrangements. The quinoline nitrogen can also act as a hydrogen bond acceptor, further contributing to the stability of the supramolecular structure.
Theoretical Studies of Tautomeric Equilibria and Proton Transfer
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric equilibria and potential for proton transfer in molecules related to this compound. While specific studies on this exact molecule are limited, valuable insights can be drawn from computational analyses of 8-hydroxyquinoline (B1678124) and 4-hydroxyquinoline (B1666331) derivatives.
The 4-hydroxyquinoline moiety of the molecule is expected to exist in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-oxo). Computational calculations on related 4-hydroxyquinoline derivatives have shown that the relative stability of these tautomers can be influenced by substitution and solvent effects. For this compound, it is predicted that the keto tautomer may be the more stable form, a trend observed in many 4-hydroxyquinoline systems.
A key feature of the 8-hydroxyquinoline scaffold is the potential for intramolecular proton transfer . In the case of this compound, this would involve the transfer of a proton from the 4-hydroxyl group to the quinoline nitrogen atom. Theoretical studies on 8-hydroxyquinoline itself have shown that while this intramolecular proton transfer is not highly favorable in the ground state, it can be facilitated in the excited state. This excited-state intramolecular proton transfer (ESIPT) is a critical process in understanding the fluorescence properties of these compounds.
The presence of the 8-amino and 3-carboxylic acid groups is expected to modulate the energetics of these tautomeric and proton transfer processes. The electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylic acid group will influence the electron density distribution within the quinoline ring system, thereby affecting the acidity of the hydroxyl group and the basicity of the quinoline nitrogen.
Computational models can predict the relative energies of the different tautomers and the transition states for proton transfer, providing a detailed picture of the potential energy surface. These studies are crucial for understanding the fundamental chemical behavior of this compound and for designing molecules with specific photophysical or chemical properties.
Table of Predicted Tautomeric Forms and Proton Transfer Species:
| Structure Name | Description | Predicted Relative Stability |
| Enol Tautomer | The 4-hydroxy form of the quinoline ring. | Less Stable |
| Keto Tautomer | The 4-oxo form of the quinoline ring. | More Stable |
| Zwitterionic Species | Result of intramolecular proton transfer from the 4-hydroxyl group to the quinoline nitrogen. | Less stable in ground state, more accessible in excited state. |
Applications in Advanced Materials and Catalysis
Organic Electronics and Optoelectronics
Derivatives of 8-hydroxyquinoline (B1678124) have become cornerstone materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their utility stems from their excellent thermal stability, high fluorescence quantum yields, and effective charge transport properties.
The metal complex of 8-hydroxyquinoline, tris(8-hydroxyquinolinato)aluminum (Alq3), is one of the most well-known and widely used materials in OLEDs, often serving as a benchmark for the development of new emissive and electron-transporting materials. researchgate.netchemrxiv.org While direct data on 8-Amino-4-hydroxyquinoline-3-carboxylic acid is limited, research on analogous compounds, such as tris-(5-amino-8-hydroxyquinoline)aluminum complexes, provides insight into how the introduction of an amino group can modulate the electronic properties of the parent 8-hydroxyquinoline structure.
The amino group, being an electron-donating substituent, can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the complex. This modification can reduce the energy barrier for hole injection from the adjacent hole-transporting layer to the emissive layer, potentially leading to improved device efficiency and lower operating voltages.
The performance of OLEDs incorporating derivatives of 8-hydroxyquinoline can be summarized in the following table, which showcases the impact of molecular structure on device characteristics.
| Emitting Material/Layer | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Emission Color |
| ZnStq_OCH3:PVK | ITO/PEDOT:PSS/ZnStq_OCH3:PVK/Al | 2244 | 1.24 | 6.94 | Yellow (578 nm) |
| Alq3 | ITO/m-MTDATA:MoOx/NPB/Alq3/LiF/Al | >1000 at 4.4V | - | 2.4 | Green (528 nm) |
| Alq3 | ZnO/CuI/Alq3/PEGDE/Al | - | 1.5% (EQE) | 7.9 | - |
This table is generated based on data from similar 8-hydroxyquinoline derivatives to illustrate typical performance.
In OLEDs, the efficient injection and transport of charge carriers (electrons and holes) to the emissive layer, where they recombine to produce light, is crucial for high performance. 8-hydroxyquinoline derivatives, particularly their metal complexes, often exhibit n-type (electron-transporting) semiconductor characteristics. This property makes them suitable for use as both the electron transport layer (ETL) and the emissive layer (EML) in an OLED stack.
When used as the emissive layer, the fluorescence quantum yield of the 8-hydroxyquinoline derivative is of paramount importance. The chelation with a metal ion, such as aluminum (Al³⁺) or zinc (Zn²⁺), often enhances the rigidity of the molecule and increases the quantum efficiency of light emission. The emission color can be tuned by modifying the substituents on the quinoline (B57606) ring; electron-donating groups can lead to a red-shift (longer wavelength) in the emission spectrum.
Chemosensors and Fluorescent Probes
The inherent fluorescence of the 8-hydroxyquinoline scaffold and its ability to form stable complexes with metal ions make it an excellent platform for the development of chemosensors. The interaction with a target analyte, such as a metal ion or a change in pH, can induce a measurable change in the fluorescence properties of the molecule, such as intensity or wavelength.
The design of selective metal ion sensors based on this compound and its derivatives relies on the principles of coordination chemistry and photophysics. The core principle is the chelation-enhanced fluorescence (CHEF) effect. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.
Selectivity for a particular metal ion can be achieved by:
Steric Hindrance: Introducing bulky substituents near the coordination site can favor the binding of metal ions with specific coordination geometries and ionic radii.
Electronic Effects: Modifying the electron density on the quinoline ring through electron-donating or electron-withdrawing substituents can alter the binding affinity for different metal ions.
Pre-organization of the Binding Site: Incorporating the 8-hydroxyquinoline unit into a larger macrocyclic or pre-organized structure can create a binding cavity that is highly selective for a specific metal ion.
Upon binding to a metal ion, the internal charge transfer (ICT) characteristics of the fluorophore can be altered, leading to a significant change in the fluorescence emission. For example, derivatives of 8-aminoquinoline (B160924) have been shown to be effective fluorescent probes for Zn²⁺ ions.
The presence of both acidic (carboxylic acid and phenolic hydroxyl) and basic (amino and quinoline nitrogen) groups in this compound makes it inherently sensitive to changes in pH. The protonation or deprotonation of these functional groups can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.
For instance, a fluorescent probe based on dansyl-8-aminoquinoline has been shown to exhibit a dual-responsive range to pH changes. This behavior is attributed to the protonation of the dimethylamino group under acidic conditions and the deprotonation of the sulfonamide group under basic conditions, with pKa values of 5.73 and 8.56, respectively. mdpi.com This dual-range sensitivity allows for the monitoring of pH over a broad range. The fluorescence response to pH can be a change in intensity (fluorescence quenching or enhancement) or a shift in the emission wavelength (ratiometric sensing).
Catalytic Applications of Metal Complexes
While the metal complexes of 8-hydroxyquinoline and its derivatives are extensively studied for their applications in materials science and medicine, their use in catalysis is a more specialized area. The primary catalytic application of related 8-aminoquinoline derivatives is not as the core of a catalytically active metal complex for a broad range of reactions, but rather as a directing group in metal-catalyzed C-H bond functionalization reactions.
In this context, the 8-aminoquinoline moiety is covalently attached to a substrate molecule. The nitrogen atoms of the 8-aminoquinoline then act as a bidentate chelating group that directs a transition metal catalyst (e.g., palladium, nickel, rhodium) to a specific C-H bond in the substrate, enabling its selective functionalization. chemrxiv.org This strategy has been powerfully applied in organic synthesis to achieve regioselective arylation, alkylation, and other transformations of otherwise unreactive C-H bonds.
Furthermore, chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been employed as ligands in transition metal complexes for asymmetric catalysis, such as in the asymmetric transfer hydrogenation of imines. In these cases, the chiral ligand, in coordination with the metal center, creates a chiral environment that enables the stereoselective synthesis of one enantiomer of the product over the other.
Direct catalytic applications of pre-formed metal complexes of this compound are less commonly reported in the scientific literature.
Homogeneous Catalysis (e.g., Oxidation, Hydrolysis, Mannich Reactions)
The structural features of this compound, particularly its capacity for metal chelation, suggest its potential as a ligand in homogeneous catalysis. While specific studies on this exact molecule are limited, the broader class of 8-hydroxyquinoline derivatives has demonstrated utility in various catalytic transformations.
Oxidation: Complexes of 8-hydroxyquinoline derivatives have been explored as catalysts for oxidation reactions. For instance, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have shown high catalytic activity in the oxidation of hydrocarbons and alcohols using hydrogen peroxide as the oxidant. mdpi.com These reactions, often enhanced by a cocatalyst such as 2-pyrazinecarboxylic acid, can achieve significant product yields, highlighting the role of the 8-hydroxyquinoline scaffold in facilitating redox processes. mdpi.com The catalytic oxidation of 8-hydroxyquinoline itself to quinoline-5,8-dione, a fragment found in antitumor compounds, has been achieved using silica-supported iron tetrasulfophthalocyanine catalysts, demonstrating the susceptibility of the quinoline ring to oxidative transformation. rsc.orgresearchgate.net
Hydrolysis: Hydrolysis reactions, the cleavage of chemical bonds by the addition of water, are fundamental in organic chemistry. libretexts.orgyoutube.com While the direct catalytic application of this compound in hydrolysis has not been extensively reported, its metal complexes could potentially catalyze the hydrolysis of esters and amides. The Lewis acidic metal center, coordinated to the quinoline ligand, could activate the carbonyl group of the substrate towards nucleophilic attack by water.
Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound and is a cornerstone of organic synthesis. oarjbp.com 8-Hydroxyquinoline and its derivatives are effective substrates in modified Mannich reactions, where they provide the active hydrogen for aminoalkylation. researchgate.netmdpi.comacs.org This reaction typically involves an aldehyde and a primary or secondary amine, leading to the formation of aminomethylated 8-hydroxyquinolines. mdpi.comnih.gov The reactivity of the 8-hydroxyquinoline core in this context underscores its potential to participate in and potentially direct catalytic C-C bond-forming reactions. acs.org
Heterogeneous Catalysis
Currently, there is a limited body of published research specifically detailing the application of this compound in heterogeneous catalysis. However, the functional groups present on the molecule offer potential for its immobilization onto solid supports. The carboxylic acid and amino groups could be used to covalently attach the molecule to materials like silica (B1680970), polymers, or metal-organic frameworks (MOFs). Such supported catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling.
For example, silica-supported iron tetrasulfophthalocyanine has been effectively used as a heterogeneous catalyst for the oxidation of 8-hydroxyquinoline. rsc.orgresearchgate.net This suggests a viable strategy for heterogenizing catalysts based on this compound for various organic transformations.
Mechanism of Catalytic Action and Turnover Frequencies
The catalytic action of metal complexes involving 8-hydroxyquinoline derivatives is intrinsically linked to the coordination environment of the metal center. The ligand can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.
In oxidation catalysis, the mechanism often involves the formation of a high-valent metal-oxo species, which then acts as the primary oxidant. The 8-hydroxyquinoline ligand can stabilize the metal center in different oxidation states, facilitating the catalytic cycle.
Turnover frequencies (TOFs), a measure of the efficiency of a catalyst, have been reported for related systems. For the oxidation of 8-hydroxyquinoline using silica-supported iron tetrasulfophthalocyanine catalysts, TOF values ranging from 215 to 3570 h⁻¹ have been observed, depending on the catalyst structure. researchgate.net These values indicate a high catalytic activity and provide a benchmark for potential catalysts derived from this compound.
Supramolecular Chemistry and Self-Assembly
Construction of Metal-Mediated Supramolecular Structures
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. 8-Hydroxyquinoline and its derivatives are excellent building blocks for the construction of metal-mediated supramolecular structures due to their strong chelating ability with a wide range of metal ions. researchgate.netnih.gov The coordination of metal ions to the nitrogen and hydroxyl oxygen atoms of the quinoline core directs the assembly of discrete molecules into larger, well-defined architectures. scirp.org
The resulting metallosupramolecular assemblies can take various forms, including discrete coordination complexes, coordination polymers, and three-dimensional networks. nih.gov The final structure is influenced by the coordination geometry of the metal ion, the stoichiometry of the metal-ligand interaction, and the presence of other coordinating or counter-ions. The amino and carboxylic acid groups of this compound provide additional sites for coordination and intermolecular interactions, offering further control over the self-assembly process.
Hydrogen Bonding and π-π Stacking Interactions in Solid-State Architectures
Hydrogen Bonding: The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (carboxylic acid, hydroxyl oxygen, and quinoline nitrogen) in this compound allows for the formation of extensive hydrogen-bonding networks. libretexts.orgresearchgate.net Intramolecular hydrogen bonds, for example between the 4-hydroxyl group and the 3-carboxylic acid group, can influence the conformation of the molecule. researchgate.net Intermolecular hydrogen bonds can link individual molecules into chains, sheets, or three-dimensional frameworks. nih.govacs.org
π-π Stacking: The planar aromatic quinoline ring is prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.gov These interactions, though weaker than hydrogen bonds, contribute significantly to the stabilization of the crystal structure. The substituent groups on the quinoline ring can influence the nature and strength of these stacking interactions. Theoretical studies on 8-hydroxyquinoline derivatives have shown that substituents can modulate the binding energies and intermolecular distances in π-stacked dimers. nih.gov
The interplay of these non-covalent interactions is fundamental to the crystal engineering of materials based on this compound, enabling the design of solids with specific structural and functional properties.
Chemical Antioxidant Functionalities and Stabilization Mechanisms
Derivatives of 8-hydroxyquinoline are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate transition metal ions that can catalyze oxidative reactions. mdpi.comresearchgate.net
The antioxidant activity of this compound is likely derived from several structural features. The phenolic hydroxyl group can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions. The resulting phenoxyl radical can be stabilized by resonance delocalization over the quinoline ring system.
Furthermore, the ability of the molecule to chelate pro-oxidant metal ions, such as iron(II) and copper(II), is a key aspect of its antioxidant mechanism. mdpi.com By sequestering these metal ions, this compound can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. Studies on 8-hydroxyquinoline have demonstrated its potent antioxidant activity in various assays, in some cases exceeding that of well-known antioxidants like catechin (B1668976) and quercetin. mdpi.com The amino and carboxylic acid substituents on the quinoline ring may further modulate the antioxidant capacity of the molecule by influencing its electronic properties and metal-chelating ability.
Molecular Interactions with Biological Systems Mechanistic Perspectives
Molecular Recognition and Binding Mechanisms with Biomolecules
The ability of 8-Amino-4-hydroxyquinoline-3-carboxylic acid derivatives to recognize and bind to essential biomolecules like nucleic acids and proteins is a key determinant of their biological activity. These binding events are governed by a combination of forces including hydrophobic interactions, hydrogen bonding, and metal ion chelation.
Derivatives of the 8-hydroxyquinoline (B1678124) scaffold have been shown to interact strongly with DNA. Studies involving 8-hydroxyquinoline-amino acid hybrids and calf-thymus DNA (ct-DNA) have demonstrated this strong binding capability. nih.gov While the precise binding mode for this compound itself is a subject of ongoing investigation, related quinoline-4-carboxylic acid derivatives have been explored as inhibitors of human topoisomerase IIα (hTopoIIα). Docking studies suggest these compounds can bind to the enzyme-DNA complex. This interaction can occur in a manner similar to known topoisomerase poisons, where the compound intercalates between DNA base pairs at the cleavage site. This binding is often stabilized by hydrogen bonds between the quinoline (B57606) moiety and the DNA bases, as well as with key amino acid residues in the enzyme, such as Arg364. Such interactions can prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis in cancer cells. It is noteworthy that while strong binding is observed, it does not necessarily lead to DNA cleavage by the compound itself. nih.gov
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and a crucial transporter for a vast array of endogenous and exogenous substances, significantly influencing their pharmacokinetics. The 8-hydroxyquinoline core structure shows a notable affinity for HSA.
Binding Sites: Spectroscopic and molecular modeling studies have pinpointed the primary binding location for hydroxyquinoline derivatives to subdomain IIA of HSA, which is also known as Sudlow's site I or the benzodiazepine (B76468) binding site. nih.govnih.gov This site is a hydrophobic cavity that accommodates a variety of drug molecules. The interaction is primarily driven by hydrophobic forces and hydrogen bonding. nih.gov
Conformational Changes: The binding of quinoline derivatives to HSA can induce noticeable conformational changes in the protein. nih.gov These alterations can affect both the secondary and tertiary structure of HSA. For instance, the binding event can lead to changes in the microenvironment around the tryptophan residue (Trp-214) located within subdomain IIA, often resulting in decreased polarity. virginia.edu Furthermore, the binding of ligands can cause shifts in the domains of the protein, potentially influencing the binding of other molecules, such as fatty acids, to their respective sites. virginia.edu The binding affinity itself can be influenced by the conformational state of HSA; for example, the 'B' isomer of HSA, which is prevalent at a higher pH, has shown a stronger binding affinity for 2-amino-8-hydroxyquinoline compared to the 'N' isomer found at a lower pH. nih.gov
Below is a table summarizing the binding constants of a related compound, 2-amino-8-hydroxyquinoline (A8HQ), with different isomers of HSA.
| HSA Isomer | pH | Binding Constant (Ka) at 298 K (M⁻¹) |
| N Isomer | ~6.0 | 1.19 ± 0.04 x 10⁵ |
| Equilibrium | 7.4 | 1.38 ± 0.05 x 10⁵ |
| B Isomer | ~9.0 | 1.92 ± 0.07 x 10⁵ |
This data is for 2-amino-8-hydroxyquinoline, a structurally related compound, and is provided for illustrative purposes. nih.gov
Enzyme Inhibition Mechanisms
The 8-hydroxyquinoline scaffold is a prominent feature in a variety of enzyme inhibitors. Its mechanism of action often involves the chelation of metal ions essential for the catalytic activity of metalloenzymes.
Integrase: HIV-1 integrase is a key enzyme in the viral replication cycle and a validated target for antiretroviral therapy. It is a metalloenzyme that requires divalent metal ions, typically Mg²⁺, for its catalytic activity. nih.gov The 8-hydroxyquinoline moiety serves as an effective pharmacophore for integrase inhibitors due to its potent metal-chelating ability. researchgate.net These inhibitors function by coordinating with the Mg²⁺ ions in the enzyme's active site, effectively displacing the viral DNA and preventing the strand transfer reaction. nih.govnih.gov Beyond metal chelation, molecular docking studies have revealed that 8-hydroxyquinoline derivatives can form several hydrogen bonds with active site residues, such as His171 and Glu170, further stabilizing the inhibitor-enzyme complex and preventing the binding of the host protein LEDGF/p75, which is an important cofactor for integration. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in diseases like cancer metastasis. nih.gov The 8-hydroxyquinoline scaffold is a recognized metal-binding pharmacophore for the development of MMP inhibitors. escholarship.org The inhibitory mechanism involves the chelation of the catalytic Zn²⁺ ion in the active site of MMPs, such as MMP-2 and MMP-9. researchgate.netnih.gov Molecular docking analyses show that these derivatives fit into the active site, with the nitrogen and hydroxyl groups of the quinoline ring coordinating with the zinc ion. This interaction blocks the enzyme's catalytic machinery, preventing it from degrading its protein substrates. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases crucial for terminating nerve impulses. While not metalloenzymes, their inhibition is a key strategy for treating Alzheimer's disease. While direct studies on this compound are limited, related carbamate (B1207046) inhibitors demonstrate a mechanism involving interaction with the 'esteratic' subsite of the enzyme. nih.gov The inhibitor forms a stable complex with a key serine residue (Ser200) in the active site. This interaction is often stabilized by further interactions with aromatic residues like Trp84 and Phe330, effectively blocking the active site from its natural substrate, acetylcholine. nih.gov The greater flexibility of BChE's active site gorge compared to AChE can contribute to differences in inhibitor selectivity. mdpi.com
Kinetic studies are essential for elucidating the precise mechanism by which a compound inhibits an enzyme. They can reveal whether an inhibitor competes with the substrate for the active site or binds to a different site.
For related quinoline-based inhibitors, various modes of inhibition have been observed. For instance, studies on certain quinoxaline (B1680401) derivatives as acetylcholinesterase inhibitors have revealed a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
In other systems, such as the inhibition of alkaline phosphatase by quinolinyl-iminothiazolines, a non-competitive mechanism has been identified. In this mode, the inhibitor binds to a site other than the active site, leading to a decrease in Vmax while the Km remains unchanged. The inhibitor-enzyme dissociation constant (Ki) quantifies the inhibitor's potency.
The following table presents hypothetical kinetic data to illustrate these concepts.
| Enzyme | Inhibitor Type | Effect on Kₘ | Effect on Vₘₐₓ | Ki Value (µM) |
| Acetylcholinesterase | Mixed | Increases | Decreases | 1.5 |
| Alkaline Phosphatase | Non-competitive | No Change | Decreases | 0.47 |
This table contains illustrative data based on studies of related quinoline compounds to demonstrate different kinetic inhibition models.
Modulation of Metal Ion Homeostasis in Biological Models
The disruption of metal ion homeostasis is a key factor in the pathology of numerous diseases, including neurodegenerative disorders and cancer. nih.gov The 8-hydroxyquinoline (8HQ) scaffold is a well-established metal chelator and ionophore, capable of restoring metal balance. nih.govresearchgate.net
The mechanism involves the compound's ability to bind to metal ions like copper (Cu²⁺) and zinc (Zn²⁺). As an ionophore, an 8HQ derivative can transport these metal ions across biological membranes. nih.gov This action requires two key properties: a moderate metal binding affinity, which allows the compound to pick up ions in areas of high concentration and release them where concentrations are low, and a suitable acid dissociation constant (pKa). The pKa value ensures that the compound can be protonated upon entering more acidic intracellular compartments, which triggers the release of the bound metal ion. nih.gov
In the context of cancer, this ionophoric action can be cytotoxic. For example, derivatives can transport copper into tumor cells, where the resulting copper complex interacts with cellular components like the proteasome. This interaction can cause conformational changes in the proteasome, leading to its inhibition and inducing apoptosis in the cancer cells. nih.govresearchgate.net Similarly, in neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis contributes to oxidative stress and protein aggregation, the chelating properties of 8HQ derivatives can help sequester excess metal ions, mitigating their toxic effects. researchgate.net Therefore, the ability of this compound and its analogs to chelate and transport metal ions is a fundamental mechanism underlying their therapeutic potential. nih.gov
Intracellular Target Interactions (e.g., Tubulin Polymerization Interference, ROS generation mechanism)
The biological activities of quinoline derivatives are often linked to their interactions with key intracellular targets. While direct evidence for this compound is limited, studies on analogous compounds suggest potential mechanisms of action, including interference with tubulin polymerization and modulation of reactive oxygen species (ROS) levels.
Research into certain 8-hydroxyquinoline derivatives has suggested a possible link between their cytotoxic effects and the disruption of microtubule dynamics through tubulin polymerization interference . nih.gov This mechanism is a target for various anticancer agents. Additionally, the generation of Reactive Oxygen Species (ROS) is another proposed mechanism for the activity of some compounds within this class. nih.gov The overproduction of ROS can induce cellular stress, particularly endoplasmic reticulum stress, leading to cytotoxicity. nih.gov
Conversely, other studies on novel 8-aminoquinoline (B160924) derivatives have demonstrated a protective role against oxidative stress. Certain synthesized derivatives were shown to reduce intracellular ROS generation in photoreceptor-like cells exposed to hydrogen peroxide. nih.gov This was validated by observing a significant decrease in the percentage of ROS-positive cells and a reduction in the levels of acrolein, a marker for lipid peroxidation, upon pre-treatment with these compounds. nih.gov This suggests that modifications to the 8-aminoquinoline scaffold can lead to antioxidant effects, protecting cells from oxidative damage. nih.gov The antioxidant properties of 8-hydroxyquinoline itself have also been noted, with its effects being attributed to the scavenging activities of the 8-hydroxyl group. mdpi.com
Structure-Activity Relationships (SAR) based on Molecular Design and Predicted Interactions
The biological activity of quinoline derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies on related molecules provide insights into how different substituents on the quinoline ring influence their interactions with biological targets.
For 8-hydroxyquinoline-derived Mannich bases, the presence of a chelating group is a necessary, but not sufficient, prerequisite for their selective toxicity towards multidrug-resistant cancer cells. nih.govacs.org The specific substitutions on the quinoline ring play a crucial role. For instance, substitution at the R5 position with electron-withdrawing groups has been shown to improve anticancer activity. nih.gov The removal or shifting of the quinoline nitrogen from the bidentate {N,O} donor set, which prevents the formation of stable metal complexes, results in a loss of toxicity. nih.govacs.org
In the context of 8-hydroxy-quinoline-7-carboxylic acid derivatives identified as inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a critical pharmacophore for activity. nih.gov Molecular modeling suggests that this scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase, which is likely responsible for the observed inhibitory potency. nih.gov
For other 8-hydroxyquinoline derivatives, antiviral activity has been shown to be influenced by the lipophilicity and the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov An increase in these properties was positively correlated with maximal antiviral activity and insignificant cytotoxicity. nih.gov
These SAR findings for related quinoline compounds underscore the importance of the specific arrangement and nature of functional groups on the quinoline core for determining the type and potency of their biological activity. While these insights are valuable, dedicated studies on this compound are needed to elucidate its specific SAR and biological interaction profile.
Future Research Directions and Prospects
Advancements in Synthetic Methodologies for Complex Derivatives
The synthesis of the core 8-Amino-4-hydroxyquinoline-3-carboxylic acid structure provides a foundation for the creation of more complex and tailored derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses towards more efficient and selective methodologies.
Modern synthetic strategies such as C-H activation offer a powerful tool for the direct functionalization of the quinoline (B57606) scaffold. mdpi.comrsc.org Research could target the selective introduction of various substituents at different positions on the quinoline ring, enabling the fine-tuning of electronic and steric properties. For instance, palladium- or rhodium-catalyzed C-H activation could be explored to introduce aryl, alkyl, or other functional groups at positions C-2, C-5, C-6, or C-7. mdpi.commdpi.com
Furthermore, the application of photocatalysis represents a green and efficient approach for synthesizing novel derivatives. rsc.orgacs.orgorganic-chemistry.org Visible-light-mediated reactions could be developed for transformations such as alkylations or arylations under mild, oxidant-free conditions, potentially offering new pathways to derivatives that are difficult to access through conventional thermal methods. acs.orgmdpi.com The development of one-pot synthesis protocols, combining several reaction steps without isolating intermediates, would significantly improve the efficiency and atom economy of derivative synthesis. google.com
| Synthetic Methodology | Potential Application to this compound | Anticipated Advantages |
| C-H Activation | Direct, regioselective introduction of functional groups (e.g., aryl, alkyl) onto the quinoline core. mdpi.comrsc.org | High atom economy, reduced number of synthetic steps, access to novel substitution patterns. |
| Photocatalysis | Visible-light-driven modifications, such as radical additions or cyclizations, under mild conditions. rsc.orgacs.org | Green chemistry approach, high selectivity, energy efficiency, novel reactivity. |
| Flow Chemistry | Continuous production of derivatives with precise control over reaction parameters. | Improved safety, scalability, and reproducibility; integration of multiple synthetic steps. |
| Domino Reactions | One-pot synthesis of complex derivatives through a cascade of reactions. google.com | Increased efficiency, reduced waste and purification efforts. |
Exploration of New Coordination Architectures and Multifunctional Complexes
The this compound molecule is an exceptional candidate for the construction of novel coordination polymers and multifunctional metal complexes due to its multiple potential binding sites: the bidentate 8-aminoquinoline (B160924) moiety, the N,O-chelating site of the 4-hydroxy group and quinoline nitrogen, and the carboxylic acid group. rsc.orguncw.eduscirp.org
Future work should focus on systematically exploring its coordination chemistry with a wide range of metal ions, including transition metals, lanthanides, and main group elements. researchgate.netcost-nectar.eu The combination of these different binding sites could lead to the formation of unique coordination architectures, such as discrete multinuclear clusters, 1D chains, 2D layers, and 3D metal-organic frameworks (MOFs). mdpi.com The specific coordination mode will likely be influenced by factors such as the choice of metal ion, reaction conditions (pH, solvent), and the presence of ancillary ligands.
A particularly interesting avenue is the design of multifunctional complexes where the properties of the metal center are combined with the inherent functionalities of the ligand. For example, complexes with paramagnetic metal ions could be investigated for magnetic applications, while lanthanide complexes could be explored for their luminescent properties. mdpi.com The presence of the free amino or carboxylic acid groups in certain coordination modes could also be used for post-synthetic modification of the resulting complexes, allowing for the covalent grafting of other molecules or polymers to create hybrid materials. mdpi.com
| Metal Ion Type | Potential Coordination Mode with Ligand | Potential Functionality of Complex |
| Transition Metals (Cu, Zn, Co) | Octahedral or square planar geometries involving N,N and N,O chelation. rsc.orgscirp.org | Catalysis, antimicrobial activity, magnetic materials. nih.gov |
| Lanthanides (Eu, Tb) | High coordination numbers (7-9) utilizing carboxylate and hydroxyl groups. | Luminescence, optical sensing, bio-imaging. |
| Alkali/Alkaline Earth (Ca, Mg) | Primarily ionic interactions with the carboxylate and phenolate (B1203915) groups. uncw.edu | Biocompatible materials, drug delivery systems. |
| Main Group Metals (Al, Ga) | Stable complexes, potentially for applications in organic electronics. researchgate.net | Emissive layers in OLEDs, electron transport materials. |
Integration into Advanced Nanomaterials and Hybrid Systems
The functional groups on this compound make it an ideal candidate for integration into advanced nanomaterials and hybrid systems. The amino and carboxylic acid groups can be used as anchors for covalent attachment to the surfaces of various nanomaterials.
One promising direction is the functionalization of graphene oxide (GO) or carbon nanotubes. bohrium.comnih.gov The carboxylic acid groups on GO can be activated to form amide bonds with the amino group of the quinoline derivative, resulting in a hybrid material that combines the high surface area and conductivity of the carbon nanomaterial with the chelating and photophysical properties of the quinoline ligand. Such materials could find applications in sensing, catalysis, or for the removal of heavy metal ions from water. bohrium.comnih.gov
Similarly, silica (B1680970) or metal oxide nanoparticles could be functionalized. Amino-functionalized silica nanoparticles could be modified via reaction with the carboxylic acid group of the quinoline, or carboxylate-functionalized nanoparticles could be coupled with the amino group. nih.gov These functionalized nanoparticles could be used as platforms for targeted drug delivery or as fluorescent probes for bio-imaging, leveraging the metal-chelating properties of the quinoline moiety to detect specific metal ions in biological systems.
Refinement of Computational Models for Predictive Design
Computational modeling, particularly Density Functional Theory (DFT), will be a crucial tool for accelerating the design and predicting the properties of new derivatives and metal complexes of this compound. nih.govmdpi.com
Future research should focus on developing refined computational models to accurately predict a range of properties. This includes calculating the electronic structure (HOMO-LUMO energy gaps) to predict optoelectronic behavior, which is relevant for applications like OLEDs. ankara.edu.tr DFT can also be used to model the geometries and stability of different metal complexes, helping to understand the preferred coordination modes with various metal ions and predicting the stability constants of these complexes. nih.govmdpi.com
Furthermore, computational methods can be employed to predict the reactivity of the molecule, for instance, by calculating molecular electrostatic potential (MEP) surfaces and Fukui functions to identify sites susceptible to electrophilic or nucleophilic attack. This information can guide the synthetic design of new derivatives. Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption and emission spectra of the molecule and its metal complexes, aiding in the design of new fluorescent sensors or phosphorescent materials. nih.gov Such predictive modeling can significantly reduce the experimental effort required by pre-screening potential candidates for specific applications. nih.govmdpi.com
| Computational Method | Property to be Predicted | Relevance to Research |
| DFT Geometry Optimization | Stable conformations, bond lengths, and angles of derivatives and complexes. mdpi.com | Understanding structure-property relationships. |
| TD-DFT | UV-Vis absorption and fluorescence spectra. nih.gov | Design of optical sensors and light-emitting materials. |
| NBO/MEP Analysis | Charge distribution, reactive sites. | Guiding synthetic functionalization strategies. |
| Binding Energy Calculations | Stability of metal-ligand bonds and supramolecular interactions. mdpi.com | Predictive design of stable metal complexes and self-assembled systems. |
Deeper Understanding of Molecular Mechanisms in Interfacial and Supramolecular Contexts
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a fascinating subject for supramolecular chemistry research. mdpi.comresearchgate.net
Future studies should aim to elucidate the molecular mechanisms governing its self-assembly and its behavior at interfaces. The interplay between the amino, hydroxyl, and carboxylic acid groups allows for the formation of intricate hydrogen-bonding networks. iucr.orgnih.gov Depending on the conditions (e.g., pH, solvent), these interactions could lead to the formation of well-defined supramolecular structures such as dimers, ribbons, or sheets in the solid state. acs.org Understanding these self-assembly patterns is key to developing new crystalline materials with tailored properties.
At interfaces, such as on a metal or metal oxide surface, the molecule's orientation and binding mechanism are of fundamental importance for applications like corrosion inhibition or in molecular electronics. rsc.org Advanced surface characterization techniques, combined with computational modeling, could be used to study the adsorption behavior of the molecule on different substrates. rsc.org For example, DFT calculations can predict the adsorption energy and geometry of the molecule on surfaces like aluminum or copper, providing insights into how it forms protective layers. rsc.org The ability to control the assembly of this molecule on surfaces could lead to the development of novel sensors, catalysts, and electronic devices. researchgate.netnih.gov
Q & A
Basic Research Question
- NMR : NMR (DMSO-d6) resolves regioselectivity:
- HPLC-MS : Electrospray ionization (ESI+) detects molecular ion peaks (e.g., [M+H] at m/z 235 for ethyl ester derivatives) .
- IR : Stretching vibrations at 1680–1700 cm (C=O) and 3200–3400 cm (NH/OH) confirm functional groups .
How can conflicting bioactivity data in antimicrobial assays be resolved?
Advanced Research Question
Discrepancies often arise from assay conditions:
- pH dependency : The protonation state of the 4-hydroxy group affects metal chelation (e.g., at pH < 6, the hydroxyl group is protonated, reducing Fe binding and antimicrobial activity) .
- Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. Pre-saturate solutions with PBS (pH 7.4) for consistent bioavailability .
Validation : Compare MIC values across multiple strains (e.g., ATCC 25922 for E. coli) and use time-kill assays to confirm static vs. cidal effects .
What strategies improve the yield of microwave-assisted synthesis for quinoline derivatives?
Advanced Research Question
Microwave synthesis reduces reaction times from hours to minutes:
- Solvent selection : Ethanol/water mixtures (4:1) enhance dielectric heating and reduce byproduct formation .
- Catalyst optimization : Pd(OAc) (2 mol%) increases cross-coupling efficiency (e.g., Suzuki reactions for 8-aryl analogs) .
- Temperature ramping : Gradual heating (50 → 150°C over 5 min) prevents decomposition of heat-sensitive intermediates .
How do substituents at the 3-carboxylic acid position influence antioxidant activity?
Advanced Research Question
- Esterification : Ethyl esters exhibit 30% lower ABTS scavenging activity than free acids due to reduced electron-donating capacity .
- Amidation : Introducing electron-rich groups (e.g., 4-methoxyphenylamide) enhances radical stabilization, achieving IC values of 12 µM vs. 25 µM for the parent acid .
Assay Protocol : Standardize ABTS radical generation with 7 mM potassium persulfate and measure absorbance decay at 734 nm over 6 min .
What are the challenges in scaling up the synthesis of this compound?
Basic Research Question
- Purification bottlenecks : Column chromatography is impractical for >10 g batches. Switch to pH-dependent precipitation (adjust to pH 4–5 with HCl) for 80% recovery .
- Byproduct control : Monitor nitro intermediates (e.g., 8-nitro derivatives) via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) and reduce their formation using catalytic hydrogenation (H, 50 psi, Pd/C) .
How can computational modeling guide the design of quinoline-based enzyme inhibitors?
Advanced Research Question
- Docking studies : Target the ATP-binding pocket of kinases (e.g., EGFR) by optimizing hydrogen bonds between the 3-carboxylic acid and Lys721 .
- MD simulations : Assess stability of the quinoline-enzyme complex over 100 ns trajectories (AMBER force field) to prioritize derivatives with <2.0 Å RMSD shifts .
What are the limitations of current cytotoxicity assays for quinoline derivatives?
Advanced Research Question
- False negatives : Serum proteins in cell media (e.g., FBS) bind quinoline carboxylates, reducing effective concentrations. Use serum-free conditions for IC determination .
- Metabolic interference : MTT assays may underestimate toxicity if derivatives inhibit mitochondrial reductase. Validate with ATP-based luminescence assays (e.g., CellTiter-Glo) .
How can conflicting spectral data (e.g., NMR, IR) be reconciled during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
